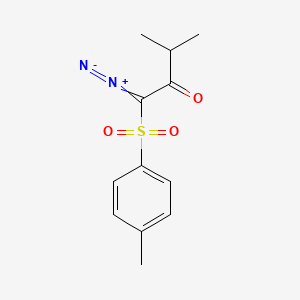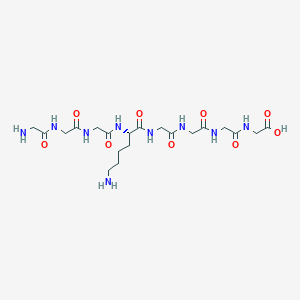
1,4-Diethenyl-2,5-bis(heptyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Divinyl-2,5-bis(heptyloxy)benzene is an organic compound characterized by a benzene ring substituted with two vinyl groups and two heptyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Divinyl-2,5-bis(heptyloxy)benzene typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 1,4-dihydroxybenzene, undergoes alkylation with heptyl bromide in the presence of a base such as potassium carbonate to form 1,4-bis(heptyloxy)benzene.
Vinylation: The resulting 1,4-bis(heptyloxy)benzene is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl magnesium bromide, under controlled conditions to yield 1,4-Divinyl-2,5-bis(heptyloxy)benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Divinyl-2,5-bis(heptyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The heptyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Divinyl-2,5-bis(heptyloxy)benzene has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of cross-linked polymers and copolymers, which have applications in coatings, adhesives, and composite materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-Divinyl-2,5-bis(heptyloxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and heptyloxy groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic addition, nucleophilic substitution, and radical polymerization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Divinylbenzene: Similar structure but lacks the heptyloxy groups, making it less hydrophobic and less versatile in certain applications.
1,4-Divinyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of heptyloxy groups, leading to different solubility and reactivity profiles.
Uniqueness
1,4-Divinyl-2,5-bis(heptyloxy)benzene is unique due to the presence of long heptyloxy chains, which impart hydrophobic characteristics and influence its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of hydrophobic polymers and materials.
Propriétés
Numéro CAS |
206762-49-4 |
|---|---|
Formule moléculaire |
C24H38O2 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1,4-bis(ethenyl)-2,5-diheptoxybenzene |
InChI |
InChI=1S/C24H38O2/c1-5-9-11-13-15-17-25-23-19-22(8-4)24(20-21(23)7-3)26-18-16-14-12-10-6-2/h7-8,19-20H,3-6,9-18H2,1-2H3 |
Clé InChI |
QQJXDRAWROHADR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC(=C(C=C1C=C)OCCCCCCC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


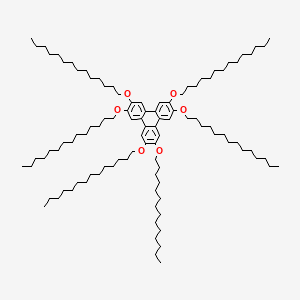
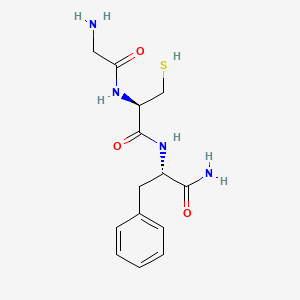
![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
methylene}dibenzene](/img/structure/B14248372.png)

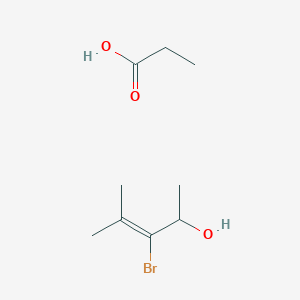
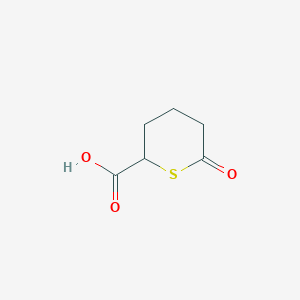
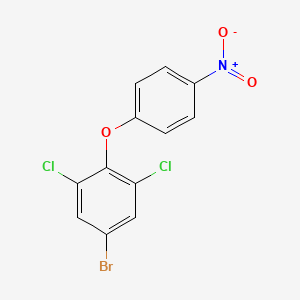
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
